Delphinidin

説明

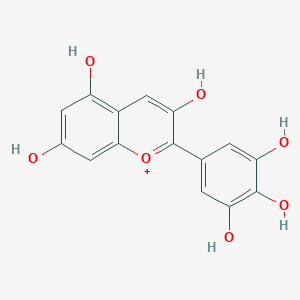

Structure

3D Structure

特性

IUPAC Name |

2-(3,4,5-trihydroxyphenyl)chromenylium-3,5,7-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10O7/c16-7-3-9(17)8-5-12(20)15(22-13(8)4-7)6-1-10(18)14(21)11(19)2-6/h1-5H,(H5-,16,17,18,19,20,21)/p+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKHRCGUTYDNCLE-UHFFFAOYSA-O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1O)O)O)C2=[O+]C3=CC(=CC(=C3C=C2O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11O7+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

528-53-0 (chloride) | |

| Record name | Delphinidin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013270616 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID80862123 | |

| Record name | Delphinidin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80862123 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

303.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Delphinidin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0003074 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

13270-61-6 | |

| Record name | 3,5,7-Trihydroxy-2-(3,4,5-trihydroxyphenyl)-1-benzopyrylium | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13270-61-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Delphinidin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013270616 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Delphinidin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80862123 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DELPHINIDIN CATION | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/031A4BN94T | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Delphinidin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0003074 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

> 350 °C | |

| Record name | Delphinidin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0003074 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

A Technical Guide to the Delphinidin Biosynthesis Pathway in Plants

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the delphinidin biosynthesis pathway in plants. Delphinidin, an anthocyanidin, is responsible for the blue and purple pigmentation in many flowers, fruits, and vegetables.[1][2] Understanding its synthesis is crucial for applications ranging from agricultural biotechnology and food science to the development of natural colorants and therapeutic agents. This guide details the core enzymatic reactions, regulatory mechanisms, quantitative data, and key experimental protocols relevant to the study and manipulation of this pathway.

The Core Biosynthesis Pathway: An Overview

Delphinidin is synthesized via a specific branch of the broader phenylpropanoid pathway.[1] The pathway begins with the precursor 4-coumaroyl-CoA and involves a series of enzymatic steps, many of which are catalyzed by a multi-enzyme complex associated with the endoplasmic reticulum.[1] The critical step that defines the pathway towards delphinidin, and thus blue/violet pigmentation, is the hydroxylation of the B-ring of dihydroflavonols at both the 3' and 5' positions.[1][3] This reaction is catalyzed by the enzyme Flavonoid 3',5'-Hydroxylase (F3'5'H), a cytochrome P450 monooxygenase.[1][4][5] The absence or low activity of F3'5'H is the primary reason many plant species cannot naturally produce blue or purple flowers.[1][6]

The core enzymatic sequence is as follows:

-

Chalcone Synthase (CHS): Initiates the flavonoid pathway by catalyzing the condensation of one molecule of 4-coumaroyl-CoA and three molecules of malonyl-CoA to form naringenin chalcone.[3][7]

-

Chalcone Isomerase (CHI): Catalyzes the stereospecific isomerization of naringenin chalcone into (2S)-naringenin.[1][8]

-

Flavanone 3-Hydroxylase (F3H): Hydroxylates (2S)-naringenin to produce dihydrokaempferol (DHK).[1][8]

-

Flavonoid 3',5'-Hydroxylase (F3'5'H): This key enzyme hydroxylates DHK at the 3' and 5' positions of the B-ring to yield dihydromyricetin (DHM).[1][8] It can also convert dihydroquercetin (DHQ) to DHM.[1]

-

Dihydroflavonol 4-Reductase (DFR): Reduces the 4-keto group of DHM to produce leucodelphinidin.[1][3]

-

Anthocyanidin Synthase (ANS): Also known as Leucoanthocyanidin Dioxygenase (LDOX), this enzyme catalyzes the oxidation of leucodelphinidin to form the unstable delphinidin anthocyanidin.[1][9]

-

UDP-Glucose:Flavonoid 3-O-Glucosyltransferase (UFGT): Stabilizes the delphinidin molecule by glycosylation, typically at the 3-hydroxyl position, forming delphinidin 3-O-glucoside. This is the first stable and colored anthocyanin in the pathway.[1][3]

Branching Pathways and Regulation

The anthocyanin pathway is branched, leading to different colored pigments. The hydroxylation pattern of the B-ring, determined by Flavonoid 3'-Hydroxylase (F3'H) and F3'5'H, dictates the final color.[8][10]

-

Pelargonidin (Orange/Red): Dihydrokaempferol (DHK) is directly converted by DFR to leucopelargonidin.[8]

-

Cyanidin (Red/Magenta): F3'H hydroxylates DHK to Dihydroquercetin (DHQ), which is then processed by DFR and ANS to produce cyanidin.[7][8]

-

Delphinidin (Purple/Blue): F3'5'H hydroxylates DHK to Dihydromyricetin (DHM), channeling intermediates into the delphinidin branch.[7][8]

The expression of these pathway genes is tightly controlled at the transcriptional level, often by a ternary protein complex known as the MBW complex, which consists of MYB, basic helix-loop-helix (bHLH), and WD40 repeat transcription factors.[11][12][13]

Quantitative Data on Delphinidin Biosynthesis

The efficiency of delphinidin production is influenced by enzyme kinetics and the accumulation levels of the final products. These values are highly dependent on the plant species, tissue type, and experimental conditions.

Table 1: Kinetic Parameters of Flavonoid 3',5'-Hydroxylase (F3'5'H)

| Enzyme Source | Substrate | Km (μM) | Vmax (pmol/min/mg protein) | Reference |

| Camellia sinensis (Tea) | Naringenin (N) | 3.22 | - | [14] |

| Camellia sinensis (Tea) | Kaempferol (K) | 4.33 | - | [14] |

| Camellia sinensis (Tea) | Dihydrokaempferol (DHK) | 3.26 | - | [14] |

| Solanum lycopersicum (Tomato) | Naringenin (N) | 1.20 | - | [14] |

| Note: '-' indicates data not available in the cited source. Kinetic parameters are highly dependent on specific assay conditions. |

Table 2: Accumulation of Delphinidin in Various Plant Tissues

| Plant Species | Type | Tissue | Delphinidin Content (% of total anthocyanins) | Reference |

| Chrysanthemum morifolium | Transgenic (Verbena hybrida F3'5'H) | Ray Florets | up to 28.4% | [1] |

| Pericallis hybrida | Transgenic (P. hybrida F3'5'H) | Ray Florets | up to 35.9% | [1] |

| Rosa hybrida | Transgenic (Viola F3'5'H) | Petals | up to 95% | [1][6][15] |

| Vitis vinifera (Black Grape) | Wild-Type | Skins | ~40.64% (as Delphinidin-3-O-glucoside) | [1] |

| Tulipa gesneriana 'Queen of Night' | Wild-Type | Petals | Major anthocyanin (as Delphinidin 3-O-rutinoside) | [1] |

Experimental Protocols

This section provides detailed methodologies for key experiments used in the study of the delphinidin biosynthesis pathway.

Objective: To extract, identify, and quantify delphinidin and its glycosides from plant tissues.

Methodology:

-

Sample Preparation: Freeze-dry plant tissue (e.g., petals, leaves) and grind to a fine powder using a mortar and pestle with liquid nitrogen.[1][16]

-

Extraction:

-

Suspend a known weight of the powdered tissue (e.g., 100 mg) in an appropriate volume of extraction solvent (e.g., methanol with 1% HCl, v/v or acidified acetone:water mixtures).[1][17]

-

Incubate the mixture in the dark at 4°C for up to 24 hours with occasional vortexing.[1]

-

Centrifuge the mixture at 10,000 x g for 10 minutes to pellet cell debris.[1]

-

Collect the supernatant. For exhaustive extraction, the pellet can be re-extracted and the supernatants combined.[16]

-

-

Purification (Optional): For samples with high levels of interfering compounds like chlorophyll, a solid-phase extraction (SPE) step with a C18 cartridge can be employed for purification.

-

HPLC Analysis:

-

Column: A reverse-phase C18 column is typically used (e.g., 4.6 mm x 150 mm, 5 µm particle size).[18][19]

-

Mobile Phase: A gradient elution is common, using two solvents. For example:

-

Detection: A photodiode array (PDA) or UV-VIS detector set to ~520-530 nm is used for detection and quantification.[18][19]

-

Quantification: Peaks are identified by comparing retention times with commercial standards (e.g., delphinidin chloride).[16] Quantification is achieved by creating a standard curve from known concentrations of the standard.

-

Objective: To quantify the transcript levels of key biosynthetic genes (CHS, F3'5'H, DFR, etc.) to understand the regulation of the pathway.

Methodology:

-

RNA Extraction: Isolate total RNA from plant tissue using a commercial kit or a CTAB-based protocol, ensuring to include a DNase treatment step to remove genomic DNA contamination.

-

cDNA Synthesis: Synthesize first-strand cDNA from the total RNA using a reverse transcriptase enzyme and oligo(dT) or random primers.

-

Primer Design: Design and validate gene-specific primers for the target genes (F3'5'H, DFR, etc.) and at least one stable reference (housekeeping) gene (e.g., Actin, Ubiquitin).

-

Quantitative PCR (qPCR):

-

Prepare a reaction mix containing cDNA template, forward and reverse primers, and a fluorescent dye-based master mix (e.g., SYBR Green).

-

Run the qPCR reaction in a real-time PCR thermal cycler.

-

-

Data Analysis: Determine the quantification cycle (Cq) for each gene. Calculate the relative expression of the target genes using the ΔΔCq method, normalizing to the expression of the reference gene.[3]

Objective: To determine the enzymatic activity and substrate specificity of F3'5'H.

Methodology:

-

Heterologous Expression: Clone the full-length cDNA of the F3'5'H gene into a yeast expression vector (e.g., pYES-DEST 52). Transform the construct into a suitable yeast strain (e.g., WAT11).[14]

-

Microsome Isolation:

-

Grow the transformed yeast culture and induce protein expression with galactose.

-

Harvest the cells and mechanically lyse them (e.g., with glass beads).

-

Perform differential centrifugation to isolate the microsomal fraction, which contains the membrane-bound F3'5'H enzyme.

-

-

Enzyme Reaction:

-

Set up a reaction mixture containing the isolated microsomes, a suitable buffer, NADPH (as a cofactor), and the substrate to be tested (e.g., naringenin, dihydrokaempferol).[14]

-

Incubate the reaction at an optimal temperature (e.g., 30°C) for a defined period.

-

Stop the reaction by adding a solvent like ethyl acetate.

-

-

Product Analysis: Extract the products with the solvent, evaporate to dryness, and resuspend in methanol. Analyze the products using HPLC or LC-MS to identify and quantify the hydroxylated products.[14]

Applications in Metabolic Engineering

A thorough understanding of the delphinidin pathway has enabled significant achievements in metabolic engineering, particularly for flower color modification.[13][20] By introducing the F3'5'H gene into species that naturally lack it, such as roses and chrysanthemums, researchers have successfully produced novel blue and violet-hued varieties.[6][15][21] This often involves co-opting or down-regulating endogenous genes like DFR to ensure the metabolic flux is efficiently channeled towards delphinidin production.[6] These efforts highlight the pathway's plasticity and its potential for biotechnological applications.

References

- 1. benchchem.com [benchchem.com]

- 2. frontiersin.org [frontiersin.org]

- 3. Chemistry and Pharmacological Actions of Delphinidin, a Dietary Purple Pigment in Anthocyanidin and Anthocyanin Forms - PMC [pmc.ncbi.nlm.nih.gov]

- 4. jstage.jst.go.jp [jstage.jst.go.jp]

- 5. Flavonoid 3',5'-hydroxylase - Wikipedia [en.wikipedia.org]

- 6. Engineering of the rose flavonoid biosynthetic pathway successfully generated blue-hued flowers accumulating delphinidin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. mdpi.com [mdpi.com]

- 10. Transcriptomics and Metabolite Analysis Reveals the Molecular Mechanism of Anthocyanin Biosynthesis Branch Pathway in Different Senecio cruentus Cultivars - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. rcastoragev2.blob.core.windows.net [rcastoragev2.blob.core.windows.net]

- 13. researchgate.net [researchgate.net]

- 14. Functional analysis of Flavonoid 3′,5′-hydroxylase from Tea plant (Camellia sinensis): critical role in the accumulation of catechins - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Genetic engineering of novel bluer-colored chrysanthemums produced by accumulation of delphinidin-based anthocyanins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. academic.oup.com [academic.oup.com]

- 17. An Optimized HPLC-DAD Methodology for the Determination of Anthocyanins in Grape Skins of Red Greek Winegrape Cultivars (Vitis vinifera L.) - PMC [pmc.ncbi.nlm.nih.gov]

- 18. HPLC Method for Analysis of Anthocyanins (Keracyanin, Delphinidin, Petunidin, Malvidin) on Primesep 100 Column | SIELC Technologies [sielc.com]

- 19. HPLC-Determination of nine major Anthocyanins in red and rosé wines (Type-II) | OIV [oiv.int]

- 20. mdpi.com [mdpi.com]

- 21. researchgate.net [researchgate.net]

A Technical Guide to the Natural Sources, Analysis, and Biological Activity of Delphinidin and Its Glycosides

For Researchers, Scientists, and Drug Development Professionals

Introduction

Delphinidin is a primary plant pigment, an anthocyanidin, that imparts blue and purple hues to a variety of flowers and fruits.[1] As a subclass of flavonoids, delphinidin and its glycosidic forms are of significant interest to the scientific community due to their potent antioxidant, anti-inflammatory, and potential chemopreventive properties.[2][3] In nature, delphinidin is most commonly found as glycosides, where a sugar moiety is attached to the aglycone structure. This glycosylation enhances its stability and water solubility.[4] The most prevalent forms include delphinidin-3-O-glucoside, delphinidin-3-O-rutinoside, and delphinidin-3-O-galactoside.[5] This guide provides an in-depth overview of the natural sources of delphinidin and its glycosides, quantitative data on their occurrence, detailed experimental protocols for their analysis, and a review of their modulation of key signaling pathways.

Natural Sources of Delphinidin and its Glycosides

Delphinidin and its derivatives are widely distributed in the plant kingdom, contributing to the vibrant colors of many common fruits, vegetables, and flowers.[4] The primary dietary sources are berries, grapes, and certain vegetables.

Fruits:

-

Berries: Berries are among the richest sources of delphinidin glycosides. Notable examples include blackcurrants (Ribes nigrum), blueberries (Vaccinium corymbosum), bilberries (Vaccinium myrtillus), and cranberries.[5][6][7] In many of these berries, delphinidin-based anthocyanins are the dominant pigments.[7]

-

Grapes: The blue-red color of grape varieties like Cabernet Sauvignon is attributed to delphinidin.[1] It is a significant component of the anthocyanin profile in the skins of red grapes (Vitis vinifera), alongside malvidin and cyanidin derivatives.[8][9]

Vegetables:

-

Eggplant (Solanum melongena): The purple skin of eggplant is a well-known source of delphinidin glycosides, with nasunin (delphinidin-3-(p-coumaroylrutinoside)-5-glucoside) being a characteristic compound.[1][10] Delphinidin-3-rutinoside is often the major anthocyanin present in eggplant peel.[11]

-

Pigmented Vegetables: Other vegetables containing delphinidin include purple sweet potatoes, red cabbage, and red onions.[2]

Flowers:

-

Delphinidin is responsible for the blue and purple hues in the flowers of genera such as Delphinium and Viola.[1]

Quantitative Data on Delphinidin and its Glycosides

The concentration of delphinidin and its glycosides can vary significantly depending on the plant species, cultivar, growing conditions, and maturity at harvest. The following tables summarize quantitative data from various studies.

| Plant Source | Cultivar/Variety | Delphinidin Glycoside | Concentration (mg/100g fresh weight) | Reference |

| Blackcurrant (Ribes nigrum) | Not Specified | Delphinidin-3-O-rutinoside | 180.3 - 311.4 | [12] |

| Blackcurrant (Ribes nigrum) | Not Specified | Delphinidin-3-O-glucoside | Not specified, but a major component | [7] |

| Grape (Vitis vinifera) | Syrah | Delphinidin-3-O-glucoside | 1.28 (average) | [13] |

| Grape (Vitis vinifera) | Cabernet Sauvignon | Delphinidin-3-O-glucoside | Higher levels than Peonidin-3-O-glucoside | [8] |

| Plant Source | Form | Delphinidin Glycoside | Concentration (mg/100g dry weight) | Reference |

| Eggplant Peel | Ultrasound-Assisted Extract | Delphinidin-3-O-rutinoside | 562 | [10] |

| Eggplant Peel | Solid-Liquid Extract | Delphinidin-3-O-rutinoside | 157 | [10] |

| Eggplant Peel | Ultrasound-Assisted Extract | Delphinidin-3-O-glucoside | 5 | [10] |

| Eggplant Peel | Solid-Liquid Extract | Delphinidin-3-O-glucoside | 4 | [10] |

| Plant Source | Country of Origin | Delphinidin Glycoside | Concentration (mg/100g dry weight) | Reference |

| Blueberry | Uruguay | Delphinidin-3-galactoside | 298 | [5] |

| Blueberry | Uruguay | Delphinidin-3-glucoside | 128 | [5] |

| Blueberry | Uruguay | Delphinidin-3-arabinoside | 142 | [5] |

| Blueberry | Poland | Delphinidin-3-galactoside | 541 | [5] |

| Blueberry | Poland | Delphinidin-3-glucoside | 11 | [5] |

| Blueberry | Poland | Delphinidin-3-arabinoside | 244 | [5] |

| Blueberry | Germany | Delphinidin-3-galactoside | 543 | [5] |

| Blueberry | Germany | Delphinidin-3-glucoside | 12 | [5] |

| Blueberry | Germany | Delphinidin-3-arabinoside | 250 | [5] |

Experimental Protocols

The extraction, purification, and quantification of delphinidin and its glycosides from natural sources require specific methodologies to ensure stability and accurate measurement.

Extraction

Anthocyanins are polar molecules and are typically extracted using polar solvents. Acidification of the solvent is crucial to maintain the flavylium cation form, which is both colored and more stable.

-

Objective: To extract delphinidin glycosides from plant material.

-

Sample Preparation: Plant material (e.g., berry skins, eggplant peel) is often freeze-dried and ground to a fine powder to increase the surface area for extraction.[14]

-

Solvents:

-

Procedure:

-

Mix the powdered plant material with the chosen acidified solvent (e.g., a solid-to-liquid ratio of 1:10 or 1:20).[16]

-

Agitate the mixture for a specified period (e.g., 2 hours) at a controlled temperature (refrigerated or room temperature).

-

Ultrasound-assisted extraction (UAE) can be used to enhance extraction efficiency.[10]

-

Centrifuge the mixture to pellet the solid material.[14]

-

Collect the supernatant.

-

Repeat the extraction process on the pellet until the solvent remains colorless to ensure complete recovery.[15]

-

Combine the supernatants for subsequent purification or analysis.

-

Purification using Solid-Phase Extraction (SPE)

Crude extracts contain sugars, organic acids, and other phenolic compounds that can interfere with analysis. Solid-phase extraction is a common technique for purifying and concentrating anthocyanins.

-

Objective: To remove interferences and concentrate delphinidin glycosides from the crude extract.

-

SPE Cartridges:

-

General Protocol:

-

Conditioning: Condition the SPE cartridge by passing methanol, followed by water through it.[2]

-

Sample Loading: Apply the crude extract (supernatant from the extraction step) to the conditioned cartridge. The anthocyanins will adsorb to the solid phase.[19]

-

Washing: Wash the cartridge with water or a mild organic solvent to elute sugars and other highly polar impurities.[2][19]

-

Elution: Elute the purified anthocyanins from the cartridge using an acidified organic solvent, typically acidified methanol (e.g., methanol with 0.1% HCl or formic acid, pH 2).[2][19]

-

The resulting eluate is a concentrated and purified fraction of anthocyanins ready for analysis.

-

Quantification and Identification by HPLC

High-Performance Liquid Chromatography (HPLC) is the standard method for separating, identifying, and quantifying individual delphinidin glycosides.

-

Objective: To separate and quantify delphinidin-3-glucoside, delphinidin-3-rutinoside, and other related compounds.

-

Instrumentation: An HPLC or Ultra-High-Performance Liquid Chromatography (u-HPLC) system equipped with a photodiode array (PDA) or UV-Vis detector and often coupled to a mass spectrometer (MS).[15][20]

-

Column: A reversed-phase C18 column is typically used.[20]

-

Mobile Phase: A gradient of two solvents is used for separation:

-

Solvent A: Acidified water (e.g., water with 0.1% to 5% formic acid or acetic acid).[15]

-

Solvent B: Acetonitrile or methanol, sometimes with a small percentage of acidified water.

-

-

Detection:

-

PDA/UV-Vis: Anthocyanins are monitored at their characteristic maximum absorbance, around 520 nm.[11]

-

MS (e.g., ESI-MS/MS, TOF): Mass spectrometry provides structural information, allowing for the definitive identification of glycosides based on their mass-to-charge ratio (m/z) and fragmentation patterns.

-

-

Quantification: The concentration of each delphinidin glycoside is determined by comparing its peak area to a calibration curve generated from a pure analytical standard (e.g., delphinidin-3-O-glucoside chloride).[16] Results are often expressed as milligrams per 100g of fresh or dry weight.

Below is a generalized workflow for the analysis of delphinidin and its glycosides.

Biological Activity and Signaling Pathways

Delphinidin and its glycosides exhibit a range of biological activities, primarily through the modulation of cellular signaling pathways. Two key pathways influenced by delphinidin are the PI3K/Akt/mTOR pathway and the HIF-1α/VEGF angiogenesis pathway.

Inhibition of the PI3K/Akt/mTOR Pathway

The PI3K/Akt/mTOR pathway is a critical regulator of cell proliferation, growth, and survival. Its dysregulation is often implicated in cancer and inflammatory diseases. Delphinidin has been shown to inhibit this pathway at multiple points.[5][21]

-

Mechanism of Action: Delphinidin can directly or indirectly inhibit the phosphorylation (activation) of key kinases in this cascade, including PI3K and Akt.[22] This upstream inhibition prevents the activation of mTOR (mammalian target of rapamycin), a central controller of protein synthesis and cell growth.[23] By suppressing the PI3K/Akt/mTOR pathway, delphinidin can lead to a decrease in cell proliferation and survival, making it a compound of interest for cancer research.[22][24]

The diagram below illustrates the inhibitory effect of delphinidin on the PI3K/Akt/mTOR signaling cascade.

Suppression of Angiogenesis via HIF-1α and VEGF

Angiogenesis, the formation of new blood vessels, is essential for tumor growth and metastasis. Vascular Endothelial Growth Factor (VEGF) is a primary driver of this process. Delphinidin has demonstrated anti-angiogenic properties by suppressing VEGF expression.[4][25]

-

Mechanism of Action: Delphinidin can inhibit the expression of Hypoxia-Inducible Factor-1 alpha (HIF-1α), a key transcription factor that upregulates VEGF expression, particularly under hypoxic conditions found in tumors.[26][27] This inhibition is mediated, in part, by blocking the ERK and PI3K/Akt signaling pathways that lead to HIF-1α protein synthesis.[26][28] By reducing HIF-1α levels, delphinidin decreases the transcription of the VEGF gene, leading to lower VEGF protein production and a subsequent reduction in angiogenesis.[4]

The diagram below outlines how delphinidin interferes with the HIF-1α/VEGF signaling axis.

Conclusion

Delphinidin and its glycosides represent a significant class of bioactive compounds found in a wide array of fruits and vegetables. Their distinctive color and potent biological activities, including the modulation of critical cell signaling pathways like PI3K/Akt/mTOR and HIF-1α/VEGF, make them promising candidates for further research in nutrition, pharmacology, and drug development. The methodologies outlined in this guide provide a robust framework for the accurate extraction, purification, and quantification of these compounds, which is essential for advancing our understanding of their therapeutic potential.

References

- 1. jstage.jst.go.jp [jstage.jst.go.jp]

- 2. A New Solid Phase Extraction for the Determination of Anthocyanins in Grapes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ideals.illinois.edu [ideals.illinois.edu]

- 4. Delphinidin inhibits angiogenesis through the suppression of HIF-1α and VEGF expression in A549 lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Anthocyanins from black currants (Ribes nigrum L.) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. mdpi.com [mdpi.com]

- 9. The Evolution of Phenolic Compounds in Vitis vinifera L. Red Berries during Ripening: Analysis and Role on Wine Sensory—A Review | MDPI [mdpi.com]

- 10. Eggplant Peels as a Valuable Source of Anthocyanins: Extraction, Thermal Stability and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pccc.icrc.ac.ir [pccc.icrc.ac.ir]

- 12. pubs.acs.org [pubs.acs.org]

- 13. researchgate.net [researchgate.net]

- 14. mdpi.com [mdpi.com]

- 15. HPLC/PDAâESI/MS Identification of Phenolic Acids, Flavonol Glycosides and Antioxidant Potential in Blueberry, Blackberry, Raspberries and Cranberries [pubs.sciepub.com]

- 16. Optimization of Bioactive Compound Extraction from Eggplant Peel by Response Surface Methodology: Ultrasound-Assisted Solvent Qualitative and Quantitative Effect - PMC [pmc.ncbi.nlm.nih.gov]

- 17. preprints.org [preprints.org]

- 18. researchgate.net [researchgate.net]

- 19. books.rsc.org [books.rsc.org]

- 20. researchgate.net [researchgate.net]

- 21. Targeting PI3K/Akt/mTOR Pathway by Different Flavonoids: A Cancer Chemopreventive Approach | MDPI [mdpi.com]

- 22. researchgate.net [researchgate.net]

- 23. Dual Inhibition of PI3K/Akt and mTOR by the Dietary Antioxidant, Delphinidin, Ameliorates Psoriatic Features In Vitro and in an Imiquimod-Induced Psoriasis-Like Disease in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 24. researchgate.net [researchgate.net]

- 25. Delphinidin Inhibits Tumor Growth by Acting on VEGF Signalling in Endothelial Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. spandidos-publications.com [spandidos-publications.com]

- 27. spandidos-publications.com [spandidos-publications.com]

- 28. researchgate.net [researchgate.net]

Delphinidin: A Comparative Analysis of Aglycone and Glycoside Forms for Therapeutic Development

A Technical Guide for Researchers and Drug Development Professionals

Abstract

Delphinidin, a prominent anthocyanidin, has garnered significant attention for its potent antioxidant, anti-inflammatory, and anticancer properties. Found abundantly in pigmented fruits and vegetables, delphinidin exists naturally as glycosides, where a sugar moiety is attached to the aglycone core. The nature of this glycosylation profoundly influences its stability, bioavailability, and ultimately, its therapeutic efficacy. This technical guide provides an in-depth comparison of delphinidin in its aglycone versus glycoside forms, offering a critical resource for researchers, scientists, and drug development professionals. We delve into the biochemical properties, pharmacokinetic profiles, and mechanisms of action, supported by quantitative data, detailed experimental protocols, and visual representations of key signaling pathways. This guide aims to elucidate the nuances of delphinidin's different forms to inform and accelerate the development of novel therapeutics.

Introduction

Anthocyanins are a class of water-soluble flavonoids responsible for the vibrant red, purple, and blue colors of many flowers, fruits, and vegetables. Delphinidin is one of the six most common anthocyanidins (the aglycone form of anthocyanins) and is distinguished by the presence of three hydroxyl groups on its B-ring, a structural feature that contributes to its potent biological activities.[1] In nature, delphinidin is almost exclusively found in its glycosidic forms, where sugar molecules are attached, most commonly at the C3 position.[2] This glycosylation enhances stability but also introduces complexities in absorption, metabolism, and bioactivity.[1] While the aglycone is often considered the more biologically active form, the glycosides are the forms consumed in the diet and have their own unique pharmacokinetic and pharmacodynamic properties.[2][3] Understanding the differences between delphinidin aglycone and its various glycosides is paramount for harnessing its full therapeutic potential.

Biochemical and Physicochemical Properties

The fundamental difference between delphinidin aglycone and its glycosides lies in the presence of a sugar moiety. This structural variation has significant implications for their chemical and physical properties, including stability and solubility.

2.1. Stability

Delphinidin aglycone is notoriously unstable, particularly at neutral or alkaline pH, where it rapidly degrades.[2] Glycosylation generally improves the stability of delphinidin, protecting the flavylium cation from hydration and subsequent degradation.[1] However, the type and position of the sugar can influence the degree of stabilization.

Table 1: Comparative Stability of Delphinidin Aglycone and Glycosides

| Form | Condition | Stability Profile | Reference |

| Delphinidin Aglycone | Neutral/Alkaline pH | Highly unstable, rapid degradation | [2] |

| Delphinidin Glycosides | Neutral/Alkaline pH | Generally more stable than aglycone | [1] |

2.2. Solubility

The addition of hydrophilic sugar moieties in delphinidin glycosides increases their water solubility compared to the aglycone. This property can influence their formulation for in vitro and in vivo studies.

Bioavailability and Pharmacokinetics

The bioavailability of delphinidin is a critical factor in its therapeutic efficacy. The glycosidic form generally dictates the absorption and metabolic fate of the molecule. While flavonoid aglycones are often considered more bioavailable due to their lipophilicity, recent studies suggest a more complex scenario for anthocyanins, where glycosides can be absorbed intact.[3][4]

Table 2: Pharmacokinetic Parameters of Delphinidin Glycosides in Humans and Rats

| Compound | Species | Dose | Cmax (nmol/L) | Tmax (h) | AUC (nmol·h/L) | Bioavailability (%) | Reference |

| Delphinidin-3-O-galactoside | Human | - | - | 2.0 | - | 0.48 | [5] |

| Delphinidin-3-O-glucoside (D3G) | Human | - | 21.39 - 63.55 | 1.0 ± 0.3 | 84.9 | 0.14 | [5] |

| Delphinidin-3-O-arabinoside | Human | - | - | - | - | 0.14 | [5] |

| Delphinidin-3-sambubioside | Human | 81.6 mg | 0.015 (ng/mL/mg) | 1.5 | 0.032 (ng·h/mL/mg) | - | [6] |

| Delphinidin-3-rutinoside (D3R) | Rat | 800 µmol/kg | 580 ± 410 | 0.5 - 2.0 | - | - | [4] |

| Delphinidin-3-O-glucoside (D3G) | Rat | 100 mg/kg | ~30 (maintained) | 0.25 and 1.0 | - | - | [5] |

Note: Direct comparative pharmacokinetic data for delphinidin aglycone is scarce due to its instability and rapid metabolism.

Comparative Biological Activities

Both delphinidin aglycone and its glycosides exhibit a range of biological activities. However, the potency can differ significantly between the forms.

4.1. Antioxidant Activity

Delphinidin is a potent antioxidant due to its ability to donate hydrogen atoms and scavenge free radicals. The aglycone is generally considered to have higher antioxidant activity in vitro compared to its glycosides.

4.2. Anti-inflammatory Activity

Delphinidin exerts anti-inflammatory effects by modulating key signaling pathways such as the NF-κB and MAPK pathways. Studies have shown that both the aglycone and its glycosides can reduce the production of pro-inflammatory mediators.[7]

4.3. Anticancer Activity

Delphinidin has demonstrated promising anticancer effects in various cancer cell lines. It can induce apoptosis, inhibit proliferation, and suppress metastasis through the modulation of multiple signaling pathways. While the aglycone often shows higher potency in in vitro assays, the glycosides are the forms that reach the target tissues in vivo.[1][5]

Table 3: Comparative Anticancer Activity (IC50 values) of Delphinidin and its Glycosides

| Compound | Cancer Cell Line | Assay | IC50 (µM) | Reference |

| Delphinidin | HL-60 (Leukemia) | GLO I inhibition | 1.9 | [8] |

| Delphinidin | PEO1 (Ovarian) | Cytotoxicity | < 100 | [9] |

| Delphinidin | SKOV3 (Ovarian) | Cytotoxicity | < 100 | [9] |

| Delphinidin-3-O-glucoside | LNCaP (Prostate) | Growth inhibition | - | [5] |

Note: IC50 values can vary significantly depending on the cell line and assay conditions. Direct comparative studies are needed for a conclusive assessment.

Key Signaling Pathways Modulated by Delphinidin

Delphinidin's therapeutic effects are mediated through its interaction with various cellular signaling pathways. Understanding these pathways is crucial for targeted drug development.

5.1. PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is a critical regulator of cell survival, proliferation, and growth. Delphinidin has been shown to inhibit this pathway in cancer cells, leading to apoptosis.[1]

Caption: PI3K/Akt signaling pathway and the inhibitory action of Delphinidin.

5.2. MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is involved in cell proliferation, differentiation, and apoptosis. Delphinidin can modulate this pathway to exert its anticancer effects.[1]

Caption: MAPK signaling pathway and the inhibitory action of Delphinidin.

5.3. Wnt/β-catenin Signaling Pathway

The Wnt/β-catenin pathway plays a crucial role in embryonic development and tumorigenesis. Delphinidin has been shown to inhibit this pathway in prostate cancer cells.[1]

Caption: Wnt/β-catenin signaling pathway and the inhibitory action of Delphinidin.

Experimental Protocols

To facilitate further research, this section provides detailed methodologies for key experiments used to evaluate and compare delphinidin aglycone and its glycosides.

6.1. Extraction and Isolation of Delphinidin Glycosides

-

Objective: To extract and purify delphinidin glycosides from plant material.

-

Materials:

-

Plant material rich in delphinidin (e.g., bilberries, blackcurrants).

-

Extraction solvent: Methanol or ethanol with 0.1% HCl.

-

Solid-phase extraction (SPE) cartridges (e.g., C18).

-

High-performance liquid chromatography (HPLC) system with a C18 column.

-

-

Procedure:

-

Homogenize the plant material with the extraction solvent.

-

Centrifuge the mixture to remove solid debris.

-

Concentrate the supernatant under reduced pressure.

-

Apply the concentrated extract to a pre-conditioned C18 SPE cartridge.

-

Wash the cartridge with acidified water to remove sugars and other polar compounds.

-

Elute the anthocyanins with acidified methanol.

-

Further purify individual delphinidin glycosides using preparative HPLC.[10]

-

6.2. Hydrolysis of Delphinidin Glycosides to Aglycone

-

Objective: To obtain delphinidin aglycone from its glycosidic forms.

-

Materials:

-

Purified delphinidin glycoside fraction.

-

2M HCl.

-

-

Procedure:

-

Dissolve the glycoside fraction in 2M HCl.

-

Heat the solution at 100°C for 1 hour in a sealed tube.

-

Cool the reaction mixture.

-

Extract the delphinidin aglycone with an organic solvent (e.g., ethyl acetate).

-

Evaporate the organic solvent to obtain the purified aglycone.[11]

-

6.3. In Vitro Anticancer Activity Assessment (MTT Assay)

-

Objective: To determine the cytotoxic effects of delphinidin aglycone and glycosides on cancer cells.

-

Materials:

-

Cancer cell line of interest.

-

Complete cell culture medium.

-

Delphinidin aglycone and glycoside stock solutions (in DMSO).

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.

-

Solubilization buffer (e.g., DMSO or acidified isopropanol).

-

96-well microplates.

-

-

Procedure:

-

Seed cells in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with various concentrations of delphinidin aglycone or glycosides for a specified time (e.g., 24, 48, 72 hours).

-

Add MTT solution to each well and incubate for 2-4 hours.

-

Remove the medium and add solubilization buffer to dissolve the formazan crystals.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the cell viability and determine the IC50 value.

-

6.4. Western Blot Analysis of Signaling Proteins

-

Objective: To investigate the effect of delphinidin on the expression and phosphorylation of proteins in a specific signaling pathway.

-

Materials:

-

Treated and untreated cell lysates.

-

SDS-PAGE gels and electrophoresis apparatus.

-

Transfer apparatus and PVDF or nitrocellulose membranes.

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

-

Primary antibodies specific to the target proteins (total and phosphorylated forms).

-

HRP-conjugated secondary antibodies.

-

Chemiluminescent substrate.

-

Imaging system.

-

-

Procedure:

-

Separate proteins from cell lysates by SDS-PAGE.

-

Transfer the separated proteins to a membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

Wash the membrane again and add the chemiluminescent substrate.

-

6.5. NF-κB Luciferase Reporter Assay

-

Objective: To measure the effect of delphinidin on NF-κB transcriptional activity.

-

Materials:

-

Cells co-transfected with an NF-κB luciferase reporter plasmid and a control Renilla luciferase plasmid.

-

Delphinidin aglycone and glycoside solutions.

-

Dual-luciferase reporter assay system.

-

Luminometer.

-

-

Procedure:

Discussion and Future Perspectives

The choice between delphinidin aglycone and its glycosides for therapeutic development is not straightforward. The aglycone often exhibits superior bioactivity in in vitro models, likely due to its smaller size and increased lipophilicity, allowing for easier passage through cell membranes.[4] However, its inherent instability poses a significant challenge for formulation and in vivo delivery.[2]

Conversely, delphinidin glycosides are more stable and are the naturally consumed forms.[1] Their absorption can occur intact, and they may be metabolized to the aglycone or other active metabolites in vivo.[4] The sugar moiety can also influence interactions with cellular transporters and enzymes, leading to different pharmacokinetic profiles and tissue distribution.[3]

Future research should focus on:

-

Direct Comparative Studies: Conducting head-to-head comparisons of the aglycone and a wider range of glycosides in the same experimental models to obtain more definitive data on their relative potency and efficacy.

-

Metabolism and Metabolite Activity: Elucidating the metabolic pathways of different delphinidin glycosides and assessing the biological activity of their metabolites.

-

Advanced Drug Delivery Systems: Developing novel formulation strategies to enhance the stability and bioavailability of delphinidin aglycone.

-

In Vivo Efficacy: Conducting more extensive in vivo studies in relevant animal models to validate the therapeutic potential of both forms.

Conclusion

Both delphinidin aglycone and its glycosides hold significant promise as therapeutic agents. The aglycone's high in vitro potency is tempered by its instability, while the glycosides offer enhanced stability and are the forms encountered in a natural dietary context. A comprehensive understanding of the structure-activity relationship, pharmacokinetics, and mechanism of action of each form is essential for their successful translation into clinical applications. This guide provides a foundational resource to aid researchers and drug developers in navigating the complexities of delphinidin chemistry and biology, with the ultimate goal of unlocking its full therapeutic potential.

References

- 1. mdpi.com [mdpi.com]

- 2. Chemistry and Pharmacological Actions of Delphinidin, a Dietary Purple Pigment in Anthocyanidin and Anthocyanin Forms - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Dietary flavonoid aglycones and their glycosides: Which show better biological significance? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Delphinidin and Its Glycosides’ War on Cancer: Preclinical Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Pharmacokinetics of anthocyanidin-3-glycosides following consumption of Hibiscus sabdariffa L. extract - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Anti-inflammatory activity and molecular mechanism of delphinidin 3-sambubioside, a Hibiscus anthocyanin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. The Multifunctional Benefits of Naturally Occurring Delphinidin and Its Glycosides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]

- 13. origene.com [origene.com]

- 14. Monitor NF-κB activation with dual luciferase reporter assay on SpectraMax iD5 [moleculardevices.com]

- 15. oncology.wisc.edu [oncology.wisc.edu]

- 16. bowdish.ca [bowdish.ca]

Delphinidin Solubility: A Technical Guide for Researchers and Drug Development Professionals

An In-depth Analysis of Delphinidin's Solubility Profile in Various Solvent Systems, Influencing Factors, and Methodologies for Determination

Introduction

Delphinidin, a prominent member of the anthocyanidin class of flavonoids, is a natural pigment responsible for the rich blue and purple hues observed in many fruits and vegetables, including berries, grapes, and eggplant.[1] Beyond its role as a colorant, delphinidin has garnered significant scientific interest for its potent antioxidant, anti-inflammatory, and potential therapeutic properties. However, the effective formulation and delivery of delphinidin in pharmaceutical and nutraceutical applications are intrinsically linked to its solubility characteristics. This technical guide provides a comprehensive overview of delphinidin's solubility in a range of solvents, the impact of environmental factors such as pH, and detailed experimental protocols for its quantification. This document is intended to serve as a valuable resource for researchers, scientists, and professionals engaged in drug development and formulation.

Core Concepts: Factors Influencing Delphinidin Solubility

Delphinidin's solubility is a complex interplay of its molecular structure and the physicochemical properties of the solvent. As a polyhydroxylated flavonoid, its polarity plays a central role in its dissolution behavior.

Solvent Polarity: Delphinidin exhibits higher solubility in polar solvents due to the presence of multiple hydroxyl (-OH) groups which can form hydrogen bonds with the solvent molecules.[2] This is evident in its greater solubility in alcohols like methanol and ethanol compared to less polar solvents such as acetone.

Temperature: The solubility of delphinidin in most solvents is temperature-dependent, generally increasing with a rise in temperature.[2] This positive correlation is a key consideration for extraction and crystallization processes.

pH: The pH of the solvent system has a profound effect on the structure and, consequently, the solubility and stability of delphinidin. Anthocyanidins like delphinidin exist in different structural forms depending on the pH.[1]

-

Acidic Conditions (pH < 3): Delphinidin exists predominantly as the stable, red-colored flavylium cation. This form is generally more soluble in aqueous solutions.[3]

-

Neutral to Slightly Acidic Conditions (pH 4-6): It can be present as a colorless carbinol pseudobase or a chalcone.[1]

-

Alkaline Conditions (pH > 7): In basic environments, delphinidin transforms into a blue or green quinonoidal base, which is typically unstable and prone to degradation.[1]

Presence of Sugars (Glycosylation): In nature, delphinidin often exists as glycosides (anthocyanins), where a sugar molecule is attached to the core structure. This glycosylation generally increases the water solubility and stability of the molecule.[]

Quantitative Solubility Data

The following tables summarize the available quantitative data on the solubility of delphinidin in various solvents.

Table 1: Solubility of Delphinidin in Organic Solvents and Water at Various Temperatures [2]

| Solvent | Temperature (K) | Mole Fraction Solubility (x 10^5) |

| Water | 298.15 | 53.53 ± 0.06 |

| 303.15 | 63.87 ± 0.03 | |

| 308.15 | 69.77 ± 0.05 | |

| 313.15 | 78.66 ± 0.04 | |

| 318.15 | 86.85 ± 0.01 | |

| 323.15 | 102.05 ± 0.03 | |

| 328.15 | 111.35 ± 0.01 | |

| 333.15 | 123.55 ± 0.02 | |

| 338.15 | 147.54 ± 0.03 | |

| 343.15 | 163.71 ± 0.02 | |

| Methanol | 298.15 | 58.61 ± 0.01 |

| 303.15 | 66.24 ± 0.04 | |

| 308.15 | 77.12 ± 0.01 | |

| 313.15 | 87.69 ± 0.01 | |

| 318.15 | 97.08 ± 0.01 | |

| 323.15 | 112.43 ± 0.02 | |

| 328.15 | 126.98 ± 0.03 | |

| 333.15 | 140.87 ± 0.01 | |

| 338.15 | 155.63 ± 0.04 | |

| 343.15 | 168.64 ± 0.02 | |

| Ethanol | 298.15 | 5.73 ± 0.02 |

| 303.15 | 6.13 ± 0.04 | |

| 308.15 | 7.04 ± 0.02 | |

| 313.15 | 7.70 ± 0.02 | |

| 318.15 | 8.52 ± 0.01 | |

| 323.15 | 9.88 ± 0.03 | |

| 328.15 | 11.01 ± 0.02 | |

| 333.15 | 12.37 ± 0.01 | |

| 338.15 | 14.12 ± 0.02 | |

| 343.15 | 15.59 ± 0.02 | |

| Acetone | 298.15 | 0.0055 ± 0.0012 |

| 303.15 | 0.0066 ± 0.0019 | |

| 308.15 | 0.0071 ± 0.0020 | |

| 313.15 | 0.0077 ± 0.0011 | |

| 318.15 | 0.0084 ± 0.0015 | |

| 323.15 | 0.0099 ± 0.0013 | |

| 328.15 | 0.0111 ± 0.0017 | |

| 333.15 | 0.0128 ± 0.0014 | |

| 338.15 | 0.0141 ± 0.0016 | |

| 343.15 | 0.0157 ± 0.0013 |

Table 2: Solubility of Delphinidin Chloride in Various Solvents

| Solvent/System | Solubility |

| Ethanol, DMSO, Dimethylformamide | ~ 30 mg/mL |

| 1:1 solution of Ethanol:PBS (pH 7.2) | ~ 0.5 mg/mL |

| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | Soluble |

| Water | Poorly soluble |

| Methanol | Soluble (Slightly) |

| DMSO | 56.2 mg/mL (165.93 mM) |

Note: Delphinidin chloride is sparingly soluble in aqueous buffers. For maximum solubility, it is recommended to first dissolve it in an organic solvent like ethanol and then dilute with the aqueous buffer.[5]

Solubility in Deep Eutectic Solvents (DESs): Deep eutectic solvents (DESs) are emerging as green and efficient solvents for the extraction and solubilization of natural products.[6] DESs are mixtures of hydrogen bond donors and acceptors, such as choline chloride and sugars or organic acids, which form a eutectic with a melting point lower than the individual components.[7] While DESs have shown promise for enhancing the solubility of other flavonoids and phenolic compounds, specific quantitative solubility data for delphinidin in DESs is not yet widely available in the literature.[8][9] However, given the polar nature of delphinidin and the tunable polarity of DESs, it is a promising area for future research to improve delphinidin's formulation.

Biological Activity and Signaling Pathways

Delphinidin exerts its biological effects by modulating various intracellular signaling pathways, making it a molecule of interest for drug development, particularly in oncology and cardiovascular disease.

Figure 1: Delphinidin's modulation of key signaling pathways.

Delphinidin has been shown to interfere with critical signaling cascades implicated in cancer progression, including the PI3K/Akt/mTOR and MAPK pathways. It can inhibit the activity of key kinases in these pathways, leading to reduced cell proliferation, angiogenesis, and induction of apoptosis. Furthermore, delphinidin can suppress inflammatory responses by inhibiting the NF-κB signaling pathway. Its ability to also modulate the JAK/STAT3 pathway further underscores its potential as a multi-targeted therapeutic agent.

Experimental Protocols for Solubility Determination

Accurate determination of delphinidin solubility is crucial for its development as a therapeutic or nutraceutical agent. The following sections detail two common methods for solubility measurement.

pH Differential Spectrophotometric Method

This method is particularly useful for quantifying monomeric anthocyanins like delphinidin and is based on their reversible structural change with pH.

Principle: The colored oxonium form of delphinidin is predominant at pH 1.0, exhibiting maximum absorbance around 520 nm. At pH 4.5, it is primarily in the colorless hemiketal form. The difference in absorbance at this wavelength between the two pH values is proportional to the concentration of monomeric anthocyanin. Polymeric degradation products do not undergo this pH-dependent color change and thus do not interfere with the measurement.[10]

Workflow Diagram:

Figure 2: Workflow for the pH differential spectrophotometric method.

Detailed Methodology:

-

Preparation of Buffers:

-

pH 1.0 Buffer: Prepare a 0.025 M potassium chloride (KCl) buffer.

-

pH 4.5 Buffer: Prepare a 0.4 M sodium acetate (CH₃COONa) buffer.

-

-

Sample Preparation:

-

Prepare a stock solution of delphinidin in an appropriate solvent (e.g., acidified methanol).

-

Create two aliquots of the stock solution.

-

-

Dilution:

-

Dilute one aliquot with the pH 1.0 buffer to a concentration that gives an absorbance reading between 0.2 and 1.4 at the maximum absorbance wavelength (~520 nm).

-

Dilute the second aliquot with the pH 4.5 buffer using the same dilution factor.

-

-

Incubation:

-

Allow both diluted samples to equilibrate for at least 15-20 minutes at room temperature.

-

-

Spectrophotometric Measurement:

-

Measure the absorbance of both samples at the wavelength of maximum absorbance for delphinidin (around 520 nm) and at 700 nm (to correct for haze).

-

-

Calculation:

-

The absorbance (A) of the sample is calculated as: A = (A₅₂₀nm - A₇₀₀nm)pH 1.0 - (A₅₂₀nm - A₇₀₀nm)pH 4.5

-

The concentration of delphinidin (in mg/L) can be calculated using the Beer-Lambert law: Concentration (mg/L) = (A x MW x DF x 1000) / (ε x l) Where:

-

MW = Molecular weight of delphinidin (303.24 g/mol )

-

DF = Dilution factor

-

ε = Molar absorptivity of delphinidin (value to be determined from literature or experimentally)

-

l = Pathlength of the cuvette (typically 1 cm)

-

-

Shake-Flask Method

The shake-flask method is a classic and reliable technique for determining the equilibrium solubility of a compound in a given solvent.[11]

Principle: An excess amount of the solid compound is agitated in the solvent for a prolonged period until equilibrium is reached between the dissolved and undissolved solute. The concentration of the dissolved compound in the saturated solution is then measured.[12]

Workflow Diagram:

Figure 3: Workflow for the shake-flask solubility determination method.

Detailed Methodology:

-

Preparation:

-

Add an excess amount of solid delphinidin to a known volume of the desired solvent in a sealed flask (e.g., a screw-cap vial or flask). The presence of undissolved solid at the end of the experiment is crucial.

-

-

Agitation and Equilibration:

-

Place the flask in a shaker bath or on a magnetic stirrer at a constant and controlled temperature.

-

Agitate the mixture for a sufficient period to ensure equilibrium is reached (typically 24 to 48 hours). The time required may need to be determined experimentally.

-

-

Phase Separation:

-

After equilibration, stop the agitation and allow the undissolved solid to settle.

-

Separate the saturated solution (supernatant) from the excess solid. This can be achieved by:

-

Centrifugation: Centrifuge the sample and carefully collect the supernatant.

-

Filtration: Filter the solution through a suitable filter that does not adsorb the solute (e.g., a PTFE syringe filter).

-

-

-

Analysis:

-

Dilute the saturated supernatant with an appropriate solvent if necessary.

-

Determine the concentration of delphinidin in the diluted supernatant using a suitable analytical technique, such as:

-

UV-Vis Spectrophotometry: Measure the absorbance at the λmax of delphinidin and calculate the concentration using a standard curve.

-

High-Performance Liquid Chromatography (HPLC): This is a more specific and accurate method, especially for complex mixtures.

-

-

Conclusion

This technical guide has provided a detailed overview of the solubility of delphinidin, a key anthocyanidin with significant therapeutic potential. The quantitative data presented for its solubility in common organic solvents and water, along with the qualitative understanding of the impact of pH, offers a solid foundation for formulation development. The outlined experimental protocols for the pH differential spectrophotometric method and the shake-flask method provide practical guidance for researchers to accurately determine delphinidin's solubility in their specific systems. While there is a clear need for further research into the solubility of delphinidin in novel solvent systems like deep eutectic solvents and a more granular quantification of its pH-dependent solubility, the information compiled herein serves as a critical resource for advancing the research and development of delphinidin-based products. A thorough understanding of its solubility is paramount to unlocking the full therapeutic promise of this remarkable natural compound.

References

- 1. Anthocyanins: A Comprehensive Review of Their Chemical Properties and Health Effects on Cardiovascular and Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Chemistry and Pharmacological Actions of Delphinidin, a Dietary Purple Pigment in Anthocyanidin and Anthocyanin Forms - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Anthocyanidins and anthocyanins: colored pigments as food, pharmaceutical ingredients, and the potential health benefits - PMC [pmc.ncbi.nlm.nih.gov]

- 5. cdn.caymanchem.com [cdn.caymanchem.com]

- 6. Frontiers | Natural deep eutectic solvents in phytonutrient extraction and other applications [frontiersin.org]

- 7. digibug.ugr.es [digibug.ugr.es]

- 8. biochemjournal.com [biochemjournal.com]

- 9. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]

- 10. ars.usda.gov [ars.usda.gov]

- 11. downloads.regulations.gov [downloads.regulations.gov]

- 12. scielo.br [scielo.br]

The Dawn of Blue: A Technical Chronicle of Delphinidin's Discovery and Isolation

For decades, the vibrant hues of blue and purple in the plant kingdom held their chemical secrets tightly. This technical guide delves into the historical journey of delphinidin, a key anthocyanidin responsible for these colors, from its initial discovery to the evolution of its isolation methodologies. This document is intended for researchers, scientists, and professionals in drug development, providing a detailed account of the foundational experimental protocols and the quantitative data that emerged from these pioneering studies.

From Flower Petals to Crystalline Salts: The Dawn of Delphinidin Isolation

The story of delphinidin's isolation is intrinsically linked to the broader investigation of anthocyanins, the class of pigments to which it belongs. The seminal work in this field was conducted by the German chemist and Nobel laureate, Richard Willstätter, in the early 20th century. His systematic investigation into plant pigments laid the groundwork for our understanding of these brilliantly colored compounds.

The first successful isolation of a blue anthocyanin, a delphinidin glycoside, was achieved in 1913 by Willstätter and his collaborator, A. E. Everest, from the petals of the cornflower (Centaurea cyanus)[1]. Their groundbreaking method, which became the classical approach for anthocyanin isolation for many years, was based on the amphoteric nature of these molecules. They recognized that anthocyanins could form salts with both acids and bases, a property they exploited to extract and purify them.

The initial extraction was typically performed using an acidic solvent, most commonly ethanol or methanol containing a small amount of hydrochloric acid. This acidic environment stabilizes the flavylium cation, the colored form of the anthocyanin. The resulting crude extract, a deep red or purple solution, was then subjected to a series of purification steps. A key innovation by Willstätter was the precipitation of the anthocyanin as a crystalline salt, either a chloride or a picrate. This process of crystallization was crucial for obtaining the pigment in a pure form, free from other plant constituents like sugars, flavonoids, and organic acids.

The Classical Method: A Step-by-Step Protocol

While the exact parameters varied between plant sources, the general protocol developed by Willstätter and his contemporaries for the isolation of delphinidin and other anthocyanins can be outlined as follows:

Experimental Protocol: Classical Isolation of Delphinidin Chloride

1. Extraction:

- Fresh or dried plant material (e.g., petals of Delphinium or Viola species) was macerated in a large volume of alcohol (typically methanol or ethanol) acidified with a small percentage of hydrochloric acid (e.g., 1-3% HCl).

- The mixture was allowed to stand for an extended period, often 24 hours or more, to ensure complete extraction of the pigments.

- The solid plant material was then filtered off, and the resulting colored extract was collected.

2. Concentration:

- The acidic alcoholic extract was concentrated under reduced pressure to a smaller volume. This step was performed carefully to avoid excessive heating, which could lead to the degradation of the heat-sensitive anthocyanins.

3. Precipitation of the Chloride Salt:

- To the concentrated extract, a larger volume of diethyl ether was added. The anthocyanin chloride, being insoluble in ether, would precipitate out of the solution.

- The precipitate was collected by filtration and washed with ether to remove any remaining impurities soluble in the organic solvent.

4. Crystallization:

- The crude anthocyanin chloride was then dissolved in a minimal amount of warm, dilute hydrochloric acid.

- The solution was allowed to cool slowly, promoting the formation of crystals. This recrystallization step could be repeated multiple times to achieve a higher purity of the final product.

- The resulting crystals of delphinidin chloride were collected, washed with a small amount of cold, acidified alcohol, and dried.

An alternative to the chloride salt precipitation was the formation of picrate salts. The addition of a solution of picric acid to the aqueous extract of the pigment would lead to the precipitation of the less soluble anthocyanin picrate, which could then be purified by recrystallization.

Early Quantitative Analysis: Gauging the Blue

The quantitative analysis of delphinidin in the early 20th century was a challenging endeavor. The lack of sophisticated analytical instrumentation meant that researchers had to rely on gravimetric methods and rudimentary colorimetric comparisons. The primary quantitative measure was the yield of the crystalline anthocyanin salt obtained from a given weight of plant material.

| Plant Source (Genus) | Anthocyanin Isolated | Reported Yield (approximate) | Year of Report | Researchers |

| Centaurea cyanus (Cornflower) | Cyanin (a delphinidin glycoside) | Not explicitly quantified in initial reports | 1913 | Willstätter & Everest |

| Delphinium species | Delphinidin chloride | Data not readily available in early literature | - | - |

| Viola species | Violanin (a delphinidin glycoside) | Data not readily available in early literature | - | - |

Note: Specific quantitative yield data from the very early 20th-century publications are scarce and often not reported in a standardized manner. The focus of these initial studies was primarily on the isolation and structural elucidation of the pigments.

The Evolution of Isolation: From Crystallization to Chromatography

The classical method of isolation by crystallization, while revolutionary for its time, was laborious and often resulted in the degradation of a significant portion of the anthocyanins. The advent of chromatographic techniques in the mid-20th century marked a paradigm shift in the isolation and analysis of delphinidin and other natural products.

Paper chromatography and later thin-layer chromatography (TLC) provided simple and effective methods for separating the complex mixtures of anthocyanins present in plant extracts. This allowed for the identification of individual delphinidin glycosides and their aglycone.

The development of column chromatography, using adsorbents like silica gel and polyamide, enabled the preparative-scale separation and purification of delphinidin and its derivatives with much higher efficiency and purity than was possible with crystallization alone.

The modern era of delphinidin isolation is dominated by High-Performance Liquid Chromatography (HPLC). Reverse-phase HPLC, in particular, has become the gold standard for both the analytical quantification and the preparative isolation of delphinidin. Coupled with detectors such as photodiode array (PDA) and mass spectrometry (MS), HPLC allows for the rapid, sensitive, and precise analysis of delphinidin in complex biological matrices.

Visualizing the Workflow: From Classical to Modern Isolation

The following diagrams illustrate the conceptual evolution of the delphinidin isolation workflow.

Conclusion

The journey of delphinidin isolation, from the painstaking crystallization of its salts by early 20th-century chemists to its routine purification and analysis using sophisticated chromatographic and spectroscopic techniques today, mirrors the broader advancements in the field of natural product chemistry. The foundational work of pioneers like Richard Willstätter not only unveiled the chemical nature of these vibrant pigments but also paved the way for future research into their biosynthesis, biological functions, and potential applications in medicine and industry. This in-depth understanding of the history and evolution of delphinidin isolation provides a valuable context for contemporary researchers working with this fascinating and important molecule.

References

A Comprehensive Technical Guide on the Physicochemical Parameters of Delphinidin

For Researchers, Scientists, and Drug Development Professionals

Introduction

Delphinidin is a primary anthocyanidin, a class of water-soluble plant pigments responsible for a spectrum of blue, purple, and red hues observed in many flowers, fruits, and vegetables.[1][2][3] As a member of the flavonoid family, it is a polyphenolic compound recognized for its potent antioxidant properties.[1][4] Delphinidin is commonly found in pigmented foods such as bilberries, blackcurrants, pomegranates, and Concord grapes.[2][4] Its chemical structure, characterized by multiple hydroxyl groups, underpins its significant biological activities and physicochemical characteristics. This guide provides an in-depth overview of the core physicochemical parameters of delphinidin, its stability, relevant experimental methodologies, and its interaction with key cellular signaling pathways, offering a critical resource for its application in research and drug development.

Core Physicochemical Properties

The fundamental physicochemical properties of delphinidin are crucial for understanding its behavior in biological and chemical systems. These parameters influence its solubility, absorption, distribution, and overall bioactivity.

Table 1: Core Physicochemical Properties of Delphinidin

| Parameter | Value | Reference Form |

| IUPAC Name | 3,5,7-Trihydroxy-2-(3,4,5-trihydroxyphenyl)-1λ4-1-benzopyran-1-ylium | Cation |

| Chemical Formula | C₁₅H₁₁O₇⁺ | Cation[2] |

| C₁₅H₁₁O₇Cl | Chloride Salt[5] | |

| C₁₅H₉O₇⁻ | Anion[6] | |

| Molecular Weight | 303.24 g/mol | Cation[2][7] |

| 338.7 g/mol | Chloride Salt[5] | |

| 301.23 g/mol | Anion[6] | |

| Melting Point | >350 °C[7] | Not Specified |

| >349.85 °C[8] | Chloride Salt | |

| Boiling Point | Not Available | - |

| logP (Octanol-Water) | Low (Poor lipid solubility)[1][3] | Not Specified |

| pKa (Strongest Acidic) | 6.37 (Predicted)[9][10] | Not Specified |

| Hydrogen Bond Donors | 6[1] | Not Specified |

| Hydrogen Bond Acceptors | 7[1] | Not Specified |

Delphinidin's structure, featuring two phenolic rings (A and B) and a pyran C-ring, with six hydroxyl groups, contributes to its high polarity.[1] This polarity results in low logP values, indicating poor lipid solubility and limited passive diffusion across biological membranes, which can affect its bioavailability.[1][3]

Spectral Properties

The spectral characteristics of delphinidin are fundamental for its detection and quantification. Like other anthocyanins, its UV-Visible absorption spectrum is highly dependent on pH.

Table 2: UV-Visible Absorption Maxima (λmax) of Delphinidin

| Solvent/Condition | λmax (nm) |

| Acidic Mobile Phase (pH ≤ 3) | 206, 274, 536[11][12] |

| Not Specified | 276, 345, 352, 559[13] |

| Not Specified | 515-530[14] |

The absorption maximum in the visible range (around 530-560 nm) is responsible for its characteristic color. The spectra are measured in an acidic mobile phase (pH 3 or lower) for stability and consistency.[12]

Solubility Profile

Delphinidin's solubility is highest in polar solvents and increases with temperature.[1][3] Its solubility in aqueous solutions is limited, and it is practically insoluble in non-polar, hydrophobic solvents.[4]

Table 3: Mole Fraction Solubility (10⁸x) of Delphinidin in Various Solvents at Different Temperatures

| Temperature (K) | Water | Methanol | Ethanol | Acetone |

| 298.15 | 53.53[15] | 58.61[15] | 5.73[15] | 0.0055[15] |

| 303.15 | 63.87[15] | 66.24[15] | 6.13[15] | 0.0066[15] |

| 308.15 | 69.77[15] | 77.12[15] | 7.04[15] | 0.0071[15] |

| 313.15 | 78.66[15] | 87.69[15] | 7.70[15] | 0.0077[15] |

| 318.15 | 86.85[15] | 97.08[15] | - | - |

Data sourced from ResearchGate and ACS Publications.[15][16]

For practical laboratory use, delphinidin chloride is often dissolved in organic solvents like ethanol, DMSO, or dimethylformamide (solubility approx. 30 mg/mL) before dilution in aqueous buffers.[13] For maximum solubility in aqueous buffers, it is recommended to first dissolve it in ethanol and then dilute with the chosen buffer.[13]

Stability

The stability of delphinidin is a critical consideration for its handling, storage, and application. It is sensitive to several environmental factors.[17][18]

-

pH: Delphinidin is a natural pH indicator, exhibiting a red or pink color in acidic solutions (pH < 7), purple in neutral solutions (pH ≈ 7), and blue in basic solutions, eventually becoming colorless in very alkaline conditions due to structural transformation and degradation.[2][18] The flavylium cation (red) is the predominant form at pH 1.0, while at pH values between 2.0 and 4.0, quinoidal blue species are more common.[19] Above pH 5.0, colorless forms like carbinol pseudobase and chalcone appear.[19]

-

Temperature: The degradation of delphinidin increases with rising temperature.[17] Thermal degradation typically follows first-order kinetics, meaning the rate of degradation is proportional to the concentration of delphinidin.[19]

-

Light and Oxygen: Exposure to light and oxygen can accelerate the degradation of anthocyanins, including delphinidin.[17]

Experimental Protocols

Determination of Solubility by Spectrophotometry

This method is used to measure the solubility of delphinidin in various solvents across a range of temperatures.[16]

-

Apparatus Setup: A dissolution system consisting of a test tube in a temperature-controlled water bath with a magnetic stirrer is used. A thermometer monitors the temperature.

-

Sample Preparation: An excess amount of delphinidin is added to a known volume of the solvent (e.g., water, methanol, ethanol) in the test tube.

-

Equilibration: The mixture is stirred continuously at a constant, specific temperature for a sufficient time to ensure the solution reaches saturation (equilibrium).

-

Sampling: Once equilibrium is reached, stirring is stopped, and the solution is allowed to settle. A sample of the supernatant is carefully withdrawn using a syringe fitted with a filter to remove any undissolved solid.

-

Analysis: The collected sample is appropriately diluted. The concentration of delphinidin is determined using a UV-Vis spectrophotometer by measuring the absorbance at its λmax. The pH differential method can be employed for accurate quantification in aqueous solutions.

-

Calculation: The mole fraction solubility is calculated from the determined concentration. The procedure is repeated at different temperatures to generate a solubility curve.[16]

Determination of Thermal and pH Degradation Kinetics

This protocol assesses the stability of delphinidin under various temperature and pH conditions.[19]

-

Solution Preparation: A stock solution of delphinidin is prepared. Aliquots of this stock solution are diluted in a series of buffer solutions with different pH values (e.g., pH 2.0 to 5.0).

-

Incubation: The solutions at each pH are divided into small, sealed vials to prevent evaporation. The vials are then placed in temperature-controlled water baths set at various temperatures (e.g., 60, 80, 100 °C).

-

Time-Point Sampling: At regular time intervals, a vial from each temperature and pH condition is removed and immediately cooled in an ice bath to stop further degradation.

-

Quantification: The concentration of the remaining delphinidin in each sample is quantified using High-Performance Liquid Chromatography (HPLC) with a UV-Vis detector or by spectrophotometry.

-